An In-depth Technical Guide to 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one (CAS No. 760995-95-7)
An In-depth Technical Guide to 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one (CAS No. 760995-95-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one, a substituted indanone derivative with potential applications in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this guide synthesizes established knowledge of the indanone scaffold to present its likely chemical properties, a plausible synthetic route, and expected analytical characteristics. We will delve into the underlying principles of its synthesis and characterization, offering insights for researchers working with this and structurally related compounds. The potential pharmacological significance of the indanone core structure will also be explored, providing a basis for future investigation into the biological activity of this specific derivative.
Introduction to the Indanone Scaffold: A Privileged Structure in Medicinal Chemistry
The indanone core, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile scaffold for the development of ligands for a variety of biological targets.[1] The inherent rigidity of the indanone framework, combined with the potential for diverse functionalization on both the aromatic and aliphatic rings, allows for the precise spatial orientation of pharmacophoric features.
Derivatives of 1-indanone have demonstrated a wide spectrum of biological activities, including but not limited to:
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Anticancer Properties: Certain indanone derivatives have shown potent activity against various cancer cell lines.
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Anti-inflammatory Effects: The scaffold is a key component in molecules designed to modulate inflammatory pathways.[2]
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Antimicrobial and Antiviral Applications: Indanones have been investigated for their efficacy against various pathogens.[1][3]
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Neuroprotective Agents: Notably, the FDA-approved drug Donepezil, used for the treatment of Alzheimer's disease, features an indanone moiety, highlighting the scaffold's potential in addressing neurodegenerative disorders.[1]
The subject of this guide, 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one, incorporates a hydroxyethyl group on the aromatic ring. This functionalization introduces a polar hydroxyl group, which can potentially engage in hydrogen bonding interactions with biological targets, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties and Identification
| Property | Predicted/Known Value | Source/Justification |
| CAS Number | 760995-95-7 | Chemical Abstracts Service Registry |
| Molecular Formula | C₁₁H₁₂O₂ | Calculated from the structure |
| Molecular Weight | 176.21 g/mol | Calculated from the molecular formula |
| Appearance | Likely an off-white to yellowish solid | Based on the typical appearance of similar indanone derivatives.[4] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water is anticipated. | General solubility characteristics of aromatic ketones. |
| Melting Point | Not available in public literature. Would require experimental determination. |
Proposed Synthesis Pathway: A Rational Approach
The proposed synthetic workflow is outlined below:
Caption: Proposed synthesis workflow for 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative example based on established methodologies for Friedel-Crafts acylation. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, would be necessary.
Step 1: Synthesis of 4-(2-Hydroxyethyl)phenylacetyl chloride
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To a solution of 4-(2-hydroxyethyl)phenylacetic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and then reflux for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(2-hydroxyethyl)phenylacetyl chloride, which can be used in the next step without further purification.
Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is crucial for the subsequent intramolecular Friedel-Crafts acylation. Thionyl chloride is a common and effective reagent for this transformation.
Step 2: Intramolecular Friedel-Crafts Acylation
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Dissolve the crude 4-(2-hydroxyethyl)phenylacetyl chloride in an appropriate anhydrous solvent (e.g., dichloromethane or nitrobenzene).
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Cool the solution to 0 °C and add a Lewis acid, such as aluminum chloride (AlCl₃), portion-wise while maintaining the temperature.
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Stir the reaction mixture at a controlled temperature (ranging from 0 °C to room temperature) until the starting material is consumed (monitored by TLC).
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Quench the reaction by carefully pouring the mixture into ice-water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one.
Causality: The Lewis acid catalyst polarizes the carbonyl group of the acyl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring in an intramolecular fashion to form the five-membered ring of the indanone.
Analytical Characterization: A Predictive Approach
The structural elucidation of 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one would rely on a combination of standard spectroscopic techniques.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms in a molecule.[8][9]
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will influence the multiplicity of these signals.
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Aliphatic Protons: Two methylene groups of the cyclopentanone ring will likely appear as triplets or multiplets in the region of δ 2.5-3.5 ppm.
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Hydroxyethyl Protons: The two methylene groups of the hydroxyethyl side chain would be expected to show distinct signals, likely triplets, with the methylene group attached to the aromatic ring appearing at a lower field than the one bearing the hydroxyl group. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
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Carbonyl Carbon: A characteristic signal in the downfield region, typically around δ 200 ppm, corresponding to the ketone carbonyl carbon.
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Aromatic Carbons: Several signals in the aromatic region (δ 120-160 ppm).
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Aliphatic Carbons: Signals corresponding to the methylene carbons of the cyclopentanone ring and the hydroxyethyl side chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[10][11]
Expected Key IR Absorption Bands:
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
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C-H Stretch (sp²): Absorptions above 3000 cm⁻¹ corresponding to the aromatic C-H bonds.
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C-H Stretch (sp³): Absorptions below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds.
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C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ characteristic of an aromatic ketone.
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C=C Stretch: Aromatic ring stretching vibrations in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[4]
Expected Mass Spectrum:
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Molecular Ion Peak (M⁺): A peak at m/z = 176, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of the hydroxyethyl group, water, and other characteristic cleavages of the indanone ring.
Potential Applications in Drug Discovery and Development
The presence of the indanone scaffold suggests that 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one could be a valuable starting point for the synthesis of novel therapeutic agents. The hydroxyethyl group provides a handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Potential areas of investigation for this compound and its derivatives include:
-
Neurological Disorders: Building upon the success of Donepezil, derivatives could be screened for activity against targets relevant to Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
-
Oncology: The anticancer potential of the indanone scaffold warrants investigation of this compound in various cancer cell line assays.
-
Inflammatory Diseases: The anti-inflammatory properties of some indanones suggest that this molecule could be explored for its potential to modulate key inflammatory mediators.[2]
The logical flow for exploring the therapeutic potential is as follows:
Caption: A generalized workflow for the drug discovery process starting from the title compound.
Conclusion
5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one is a molecule of interest due to its incorporation of the pharmacologically significant indanone scaffold. While specific experimental data for this compound is not extensively documented in public literature, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and the known biological activities of related structures. The synthetic and analytical protocols outlined herein offer a solid foundation for researchers to produce and characterize this compound, paving the way for future investigations into its therapeutic potential. The versatility of the indanone core, coupled with the potential for further derivatization of the hydroxyethyl group, makes this molecule a promising candidate for further exploration in the field of drug discovery.
References
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National Center for Biotechnology Information. (n.d.). 1-Indanone. PubChem. Retrieved from [Link]
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- Battram, C., et al. (2006). In Vitro and in Vivo Pharmacological Characterization of 5-[( R )-2-(5,6-Diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1 H -quinolin-2-one (Indacaterol), a Novel Inhaled β 2 Adrenoceptor Agonist with a 24-h. Journal of Pharmacology and Experimental Therapeutics, 317(2), 762-770.
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- European Patent Office. (2018). 8-(SUBSTITUTED-OXY) QUINOLIN-2(1H)-ONE (EP3263553A1).
- Michigan State University. (n.d.). Infrared Spectroscopy.
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